2-(4-tert-ブチルシクロヘキシル)酢酸

概要

説明

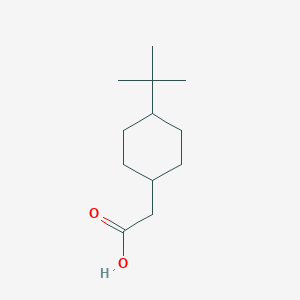

2-(4-tert-butylcyclohexyl)acetic acid is an organic compound with the molecular formula C12H22O2. It is a derivative of acetic acid where the hydrogen atom of the acetic acid is replaced by a 4-tert-butylcyclohexyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

科学的研究の応用

Pharmaceutical Applications

2-(4-tert-butylcyclohexyl)acetic acid is primarily recognized for its role as a reagent in pharmaceutical synthesis. It has been utilized in the preparation of various bioactive compounds, particularly those exhibiting anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study investigated the pharmacological properties of substituted cyclohexylacetic acids, including 2-(4-tert-butylcyclohexyl)acetic acid. The research demonstrated that these compounds could activate fibrinolysis and exhibit significant anti-inflammatory effects in experimental models. The regression analysis indicated a correlation between lipophilicity and biological activity, suggesting that modifications to the cyclohexane ring could enhance therapeutic efficacy .

Synthesis of Chiral Compounds

The compound has also been employed in asymmetric synthesis, particularly in the deracemization of prochiral species. Research highlighted the use of chiral lithium amides for enantioselective dehydrohalogenation, yielding optically active compounds with high enantiomeric excess (up to 82%) . This application is crucial for developing drugs with specific stereochemical configurations, which can significantly influence their biological activity.

Table 1: Summary of Chiral Synthesis Applications

| Application | Methodology | Outcome |

|---|---|---|

| Deracemization | Enantioselective dehydrohalogenation | Up to 82% enantiomeric excess |

| Synthesis of β-peptidomimetics | Use of disubstituted β-amino acids | High antimicrobial activity |

Fragrance Industry

In the fragrance sector, 2-(4-tert-butylcyclohexyl)acetic acid serves as an essential component due to its pleasant scent profile. It is often used in perfume formulations and personal care products such as soaps and shampoos. The compound's ability to blend well with other fragrance ingredients enhances its utility in creating complex scent profiles .

Case Study: Perfume Composition

A patent outlines a process for preparing 4-tert-butylcyclohexyl acetate from 4-tert-butylphenol, which can be utilized to create fragrances with desirable olfactory characteristics. The cis-isomer of this acetate was found to provide a more favorable fragrance than its trans counterpart, leading to increased demand for products containing higher concentrations of the cis-isomer .

Chemical Synthesis and Reagents

The compound is also significant in chemical synthesis as a building block for various organic reactions. Its derivatives have been synthesized through methods such as hydrogenation and acetylation, leading to products with enhanced properties for industrial applications.

Table 2: Chemical Synthesis Pathways

| Reaction Type | Starting Material | Product |

|---|---|---|

| Hydrogenation | Unsaturated cyclohexyl derivatives | Saturated cyclohexyl acids |

| Acetylation | Cyclohexanol | Acetates with improved fragrance |

作用機序

Target of Action

It’s widely used as a fragrance ingredient in cosmetics including soaps , suggesting that it may interact with olfactory receptors.

Mode of Action

As a fragrance ingredient, it likely interacts with olfactory receptors, triggering a signal transduction pathway that results in the perception of a specific smell .

Pharmacokinetics

As a fragrance in cosmetic products, it is likely to be absorbed through the skin and mucous membranes, distributed locally, metabolized by cutaneous enzymes, and excreted via sweat and sebum .

Result of Action

The molecular and cellular effects of 2-(4-tert-butylcyclohexyl)acetic Acid are primarily related to its role as a fragrance ingredient . It contributes to the overall scent profile of the product, enhancing the user experience. The compound exists in cis and trans forms, with the trans-isomer having a rich, woody odor, while the odor of the cis-isomer is more intense and more floral .

Action Environment

Environmental factors such as temperature, pH, and presence of other compounds can influence the action, efficacy, and stability of 2-(4-tert-butylcyclohexyl)acetic Acid . For instance, the compound’s fragrance profile may be affected by the presence of other fragrances or ingredients in a product .

準備方法

The synthesis of 2-(4-tert-butylcyclohexyl)acetic acid typically involves the catalytic hydrogenation of 4-tert-butylphenol, followed by acetylation of the resulting 4-tert-butylcyclohexanol . The choice of catalyst can influence the isomeric form of the product. For instance, using Raney nickel as the catalyst yields a high percentage of the trans-isomer, while a rhodium–carbon catalyst results in a higher percentage of the cis-isomer .

化学反応の分析

2-(4-tert-butylcyclohexyl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

類似化合物との比較

2-(4-tert-butylcyclohexyl)acetic acid can be compared with other similar compounds, such as:

4-tert-butylcyclohexyl acetate: This compound is used in fragrances and has similar structural features but different functional groups.

4-tert-butylcyclohexanecarboxylic acid: Another structurally related compound with different chemical properties and applications.

trans-4-tert-butylcyclohexanol: This compound is an intermediate in the synthesis of 2-(4-tert-butylcyclohexyl)acetic acid and has distinct chemical behavior.

These comparisons highlight the unique properties and applications of 2-(4-tert-butylcyclohexyl)acetic acid in various fields.

生物活性

2-(4-tert-butylcyclohexyl)acetic acid is an organic compound with significant biological activity, primarily explored for its applications in fragrance formulations and potential therapeutic uses. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H22O2

- IUPAC Name : 2-(4-tert-butylcyclohexyl)acetic acid

- CAS Number : 105906-07-8

The compound features a cyclohexyl group substituted with a tert-butyl group, attached to an acetic acid moiety. This unique structure contributes to its distinctive biological activities.

Target Interactions

2-(4-tert-butylcyclohexyl)acetic acid primarily interacts with olfactory receptors, which are responsible for the perception of smells. The compound is often used as a fragrance ingredient in cosmetics, where it likely activates specific olfactory pathways leading to sensory responses.

Pharmacokinetics

- Absorption : The compound is absorbed through the skin and mucous membranes when used in cosmetic formulations.

- Distribution : Once absorbed, it is distributed locally within tissues.

- Metabolism : It undergoes metabolic processes facilitated by cutaneous enzymes.

- Excretion : The metabolites are excreted via sweat and sebum.

Biological Activities

Research has indicated that 2-(4-tert-butylcyclohexyl)acetic acid exhibits several biological activities:

- Fragrance Properties : It is widely used in the fragrance industry due to its pleasant aroma, contributing to the sensory appeal of various products.

- Potential Therapeutic Applications : Preliminary studies suggest it may have potential applications in drug development, particularly as a precursor for synthesizing other bioactive compounds .

Comparative Analysis

To better understand the biological activity of 2-(4-tert-butylcyclohexyl)acetic acid, it can be compared with structurally similar compounds:

| Compound | Structure Characteristics | Applications |

|---|---|---|

| 4-tert-butylcyclohexyl acetate | Acetate derivative of 4-tert-butylcyclohexanol | Used in fragrances; similar olfactory properties |

| 4-tert-butylcyclohexanecarboxylic acid | Carboxylic acid derivative | Explored for its anti-inflammatory properties |

| trans-4-tert-butylcyclohexanol | Alcohol derivative | Intermediate in synthesis; potential biological activity |

Study on Genotoxicity

A safety assessment conducted by RIFM (Research Institute for Fragrance Materials) evaluated the genotoxic potential of related compounds but did not specifically assess 2-(4-tert-butylcyclohexyl)acetic acid. However, studies on similar compounds indicated no significant genotoxic effects under standard testing conditions (e.g., Ames test) .

Fragrance Safety Assessment

In a comprehensive review of fragrance materials, 2-(4-tert-butylcyclohexyl)acetic acid was noted for its low toxicity profile when used in cosmetic formulations. The assessment included evaluations for repeated dose toxicity and reproductive toxicity, concluding that it does not present significant health risks when used appropriately .

特性

IUPAC Name |

2-(4-tert-butylcyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEERPCZVXPLDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501234843, DTXSID301347034 | |

| Record name | trans-4-(1,1-Dimethylethyl)cyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-Butylcyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28125-18-0, 105906-07-8 | |

| Record name | trans-4-(1,1-Dimethylethyl)cyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-Butylcyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexaneacetic acid, 4-(1,1-dimethylethyl)-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-tert-Butylcyclohexyl acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the nature of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid in its crystal form?

A1: In its crystalline form, 2-(1-amino-4-tert-butylcyclohexyl)acetic acid exists as a zwitterion, meaning it possesses both positive and negative charges within the molecule. The crystal structure also reveals the presence of water molecules, forming a hemihydrate. []

Q2: How do hydrogen bonds influence the crystal structure of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid hemihydrate?

A2: Hydrogen bonds play a crucial role in stabilizing the crystal structure. Intramolecular N—H⋯O hydrogen bonds stabilize each zwitterion. Additionally, intermolecular N—H⋯O and O—H⋯O hydrogen bonds link the zwitterions and water molecules, forming sandwich-like layers within the crystal. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。